![molecular formula C25H26N2O2S B2742710 4-叔丁基-N-[1-(噻吩-2-甲酰)-3,4-二氢-2H-喹啉-7-基]苯甲酰胺 CAS No. 1004252-95-2](/img/structure/B2742710.png)

4-叔丁基-N-[1-(噻吩-2-甲酰)-3,4-二氢-2H-喹啉-7-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

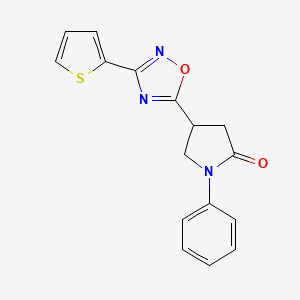

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a wide range of physiological and pharmacological activities . Benzamide is an amide derivative of benzoic acid, featuring an amide functional group attached to a phenyl group .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Benzamide can be synthesized by the reaction of benzoic acid with ammonia.

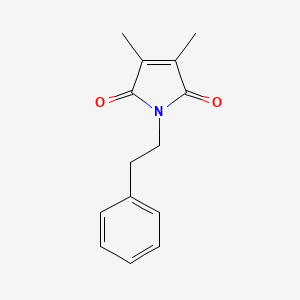

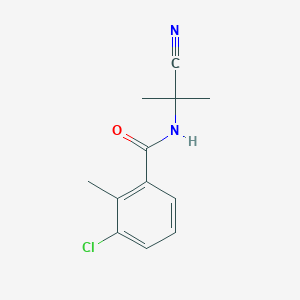

Molecular Structure Analysis

The molecular structure of a compound like “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” would likely be complex due to the presence of multiple functional groups and rings .

Chemical Reactions Analysis

Thiophenes can undergo various oxidation and reduction reactions . They can be oxidized to thiophene 1-oxides and thiophene 1,1-dioxides, which can further participate in Diels–Alder reactions . Reduction of thiophenes can lead to the generation of sulfur-free products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” would be determined by its specific structure. For instance, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

科学研究应用

合成与反应性

- 一项关于基于双(醚-羧酸)或源自 4-叔丁基邻苯二酚的双(醚胺)的邻位连接聚酰胺的合成和性质的研究展示了叔丁基基团在聚合物化学中的多功能性。这些聚酰胺表现出良好的可溶性、热稳定性,并且能够形成透明、柔韧的薄膜,表明在材料科学中具有潜在的应用 S. Hsiao 等,2000 年。

催化应用

- 对具有叔丁基甲基膦基团的 P-手性膦配体在铑催化的不对称氢化中的研究突出了叔丁基基团在增强催化活性和对映选择性中的重要性。这些发现可能为手性药物的合成催化剂的开发提供信息 T. Imamoto 等,2012 年。

化学合成与改性

- 在叔丁醇钾存在下苯并噻吩-3-基乙腈与硝基苯衍生物的反应性证明了叔丁基基团在促进化学转化中的效用。这项研究可能提供构建复杂分子结构的方法,这可能对药物开发或材料科学有用 Michał Nowacki 和 K. Wojciechowski,2017 年。

传感应用

- 一项关于用于在水性条件下检测 Cu2+ 和 Al3+ 离子的化学传感器的研究突出了具有叔丁基基团的化合物在开发用于金属离子的灵敏且选择性的检测系统中的潜力。这项研究可能对环境监测和生物医学诊断产生影响 Jie Yang 等,2015 年。

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets, given the presence of a thiophene moiety, which is known to exhibit diverse biological activities .

Mode of Action

Compounds containing a thiophene moiety have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of activities associated with thiophene-containing compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

The presence of a thiophene moiety may influence its pharmacokinetic properties, as thiophene-containing compounds are known to exhibit diverse biological activities .

Result of Action

Given the broad range of activities associated with thiophene-containing compounds, it is likely that the compound has multiple effects at the molecular and cellular level .

未来方向

The future directions for research on “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” could include exploring its potential applications in medicinal chemistry, given the known biological activities of thiophene derivatives . Further studies could also investigate its synthesis, properties, and mechanisms of action in more detail.

属性

IUPAC Name |

4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2S/c1-25(2,3)19-11-8-18(9-12-19)23(28)26-20-13-10-17-6-4-14-27(21(17)16-20)24(29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFAOMQKGORHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2742641.png)

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)

![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)